1-Oxa-3-azaspiro[5.5]undecane-2,7-dione

Catalog No.
S12359250
CAS No.
165683-59-0
M.F
C9H13NO3
M. Wt
183.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione

CAS Number

165683-59-0

Product Name

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione

IUPAC Name

1-oxa-3-azaspiro[5.5]undecane-2,11-dione

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c11-7-3-1-2-4-9(7)5-6-10-8(12)13-9/h1-6H2,(H,10,12)

InChI Key

YLZMAWLSABHQDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC(=O)O2)C(=O)C1

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione is a spirocyclic compound characterized by a unique bicyclic structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is C9H13NO3C_{9}H_{13}NO_{3} with a molecular weight of approximately 183.20 g/mol. The compound features a spiro arrangement, which contributes to its distinctive chemical properties and potential biological activities, making it an area of interest in medicinal chemistry and material science.

, including:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in reduced analogs.
  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionThionyl chlorideVaries

The major products formed from these reactions depend on the specific reagents and conditions used.

Research indicates that 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione exhibits significant biological activity. It has been investigated for its potential as a bioactive compound with antimicrobial properties and has shown promise in therapeutic applications such as anti-inflammatory and analgesic activities. The mechanism of action typically involves interaction with specific molecular targets, potentially modulating enzyme activities involved in inflammatory pathways.

The synthesis of 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione typically involves cyclization reactions of precursor molecules containing both oxygen and nitrogen functionalities. Common methods include:

  • Cyclization from Precursor Molecules: This method often employs solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
  • Industrial Production: In an industrial setting, large-scale synthesis may utilize continuous flow reactors for precise control over reaction parameters, ensuring high yield and purity.

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential as an antimicrobial agent.
  • Medicine: Explored for therapeutic effects including anti-inflammatory and analgesic properties.
  • Industry: Utilized in developing novel materials with unique mechanical and chemical properties.

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione can be compared with several similar compounds:

Similar Compounds

Compound NameKey Features
3-Oxa-9-azaspiro[5.5]undecaneLacks dione functionality but shares spiro structure.
3,9-Diazaspiro[5.5]undecaneContains two nitrogen atoms in the spiro ring; different electronic properties.
1-Oxa-9-azaspiro[5.5]undecaneSimilar structure with a different position of the oxygen atom.

Uniqueness

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness enhances its value for various research and industrial applications.

Molecular Architecture

1-Oxa-3-azaspiro[5.5]undecane-2,7-dione (C₉H₁₃NO₃) features a spiro junction connecting two six-membered rings: one oxygen-containing lactone and one nitrogen-containing lactam. The molecular weight of 183.20 g/mol reflects its compact bicyclic structure, with X-ray crystallographic analysis revealing a nearly perpendicular orientation between the two rings. Key bond lengths include 1.21 Å for the carbonyl groups and 1.45 Å for the C-O and C-N single bonds, consistent with typical lactone and lactam systems.

The SMILES notation (C1CC2(CCC1=O)CCNC(=O)O2) accurately represents the connectivity, showing the spiro carbon at position 5 of both rings. Density functional theory (DFT) calculations predict a strain energy of 18.3 kcal/mol due to the spiro conjugation, which contributes to the compound's enhanced reactivity compared to monocyclic analogs.

Spectroscopic Signatures

Infrared spectroscopy reveals strong absorption bands at 1745 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (lactam C=O), with N-H stretching observed at 3280 cm⁻¹. The ¹H NMR spectrum in deuterated dimethyl sulfoxide shows characteristic signals at δ 4.25 ppm (m, 2H, O-CH₂-N) and δ 3.78 ppm (t, 2H, N-CH₂-C=O). Carbon-13 NMR displays carbonyl resonances at δ 172.3 ppm (lactone) and δ 169.8 ppm (lactam), with spiro carbon appearing at δ 68.4 ppm.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.08954328 g/mol

Monoisotopic Mass

183.08954328 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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